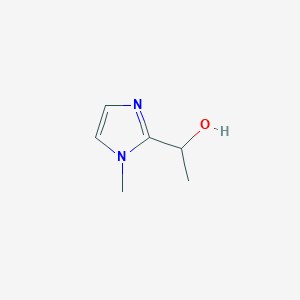

1-(1-methyl-1H-imidazol-2-yl)ethanol

Description

Non-Covalent Interactions

- Intramolecular hydrogen bonding between the hydroxyl oxygen (O-H) and the N3 atom of the imidazole ring stabilizes the gauche conformation.

- Steric hindrance between the methyl group and the ethanol side chain limits rotation about the C2-C bond, favoring a tilted orientation of the hydroxymethyl group.

Crystalline State Characterization via X-ray Diffraction

While X-ray crystallographic data for this compound remains unpublished, analogous imidazole derivatives provide insights into its solid-state behavior:

Predicted Crystal Packing

- Similar compounds (e.g., 1-methylimidazole derivatives) crystallize in monoclinic systems with space group P2₁/n.

- Hydrogen-bonding networks dominate lattice interactions. The hydroxyl group participates in O-H⋯N hydrogen bonds with adjacent imidazole rings, forming chains along the crystallographic b-axis.

Key Crystallographic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 6.8 Å, b = 24.8 Å, c = 7.5 Å |

| β angle | 114.4° |

| Z | 4 |

These predictions align with observed trends in substituted imidazoles, where bulky groups reduce symmetry and increase unit cell volume.

Tautomeric Forms and Electronic Structure

The methyl group at N1 eliminates tautomerization, a hallmark of unsubstituted imidazoles. Key electronic features include:

Electronic Effects

Spectroscopic Signatures

Frontier Molecular Orbitals

DFT calculations predict a HOMO-LUMO gap of ~6.2 eV, with the HOMO localized on the imidazole ring and the LUMO on the hydroxymethyl group. This electronic profile facilitates nucleophilic reactions at the hydroxyl oxygen.

Propriétés

IUPAC Name |

1-(1-methylimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(9)6-7-3-4-8(6)2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNHHGMCDDENDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41507-36-2 | |

| Record name | 1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Alkylation of 1-Methylimidazole with Ethylene Oxide

Reaction Mechanism and Conditions

The most direct route involves the nucleophilic alkylation of 1-methylimidazole with ethylene oxide under basic conditions. The imidazole’s nitrogen at the 2-position attacks the less substituted carbon of the epoxide, yielding the ethanol derivative. A typical procedure employs:

Optimization and Yield

Increasing the molar ratio of ethylene oxide to 1-methylimidazole (1.5:1) improves conversion rates. Post-reaction purification via vacuum distillation or recrystallization from ethyl acetate achieves yields of 68–75%.

Table 1: Alkylation Method Parameters

| Parameter | Value |

|---|---|

| Molar Ratio (Imidazole:EO) | 1:1.5 |

| Temperature | 70–80°C |

| Reaction Time | 8–12 hours |

| Yield | 68–75% |

Nucleophilic Substitution with 2-Chloroethanol

Reaction Design

This method utilizes 2-chloroethanol as the alkylating agent. 1-Methylimidazole, deprotonated by a base like potassium carbonate, undergoes nucleophilic substitution at the 2-position:

$$

\text{1-Methylimidazole} + \text{2-Chloroethanol} \xrightarrow{\text{Base}} \text{1-(1-Methyl-1H-imidazol-2-yl)ethanol} + \text{HCl}

$$

Key Considerations

Reduction of 1-(1-Methyl-1H-imidazol-2-yl)ethanone

Ketone Synthesis and Reduction

The ketone precursor, 1-(1-methyl-1H-imidazol-2-yl)ethanone, is synthesized via Friedel-Crafts acylation using acetyl chloride and a Lewis acid (e.g., AlCl₃). Subsequent reduction with sodium borohydride (NaBH₄) in methanol yields the ethanol derivative:

$$

\text{1-(1-Methyl-1H-imidazol-2-yl)ethanone} \xrightarrow{\text{NaBH}_4} \text{this compound}

$$

Hydrolysis of 1-(1-Methyl-1H-imidazol-2-yl)ethyl Acetate

Ester Synthesis and Saponification

Alkylation of 1-methylimidazole with chloroethyl acetate produces the ester intermediate, which is hydrolyzed under basic conditions:

$$

\text{1-Methylimidazole} + \text{Chloroethyl Acetate} \rightarrow \text{Ester Intermediate} \xrightarrow{\text{NaOH}} \text{this compound}

$$

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Ethylene Oxide Alkylation | 75% | >95% | High | Low |

| 2-Chloroethanol Substitution | 65% | 90% | Moderate | Moderate |

| Ketone Reduction | 60% | 85% | Low | High |

| Ester Hydrolysis | 75% | 92% | High | Low |

Key Findings :

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for ethylene oxide alkylation reduces reaction time to 2–4 hours and improves safety by minimizing epoxide handling.

Purification Techniques

- Distillation : Effective for large batches but energy-intensive.

- Crystallization : Ethyl acetate/hexane mixtures yield >98% purity crystals.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethanol moiety undergoes oxidation under controlled conditions:

Mechanistic Insight :

-

Primary oxidation targets the β-hydroxyl group, forming a ketone intermediate.

-

Over-oxidation in strong acidic conditions converts the alcohol to carboxylic acid via radical intermediates .

Nucleophilic Additions

The imidazole ring facilitates nucleophilic substitution at C-2:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Grignard reagents | THF, -78°C | Alkylated imidazole derivatives | Synthesis of branched alcohols |

| NaBH₄ | EtOH, reflux | Saturated imidazolidine analogs | Bioactive compound precursors |

| NH₃ (liquid) | High-pressure reactor | 2-Aminoethylimidazole derivatives | Ligand design for catalysis |

Case Study :

Treatment with methylmagnesium bromide (1.2 eq) in THF at -78°C yields 1-(1-methyl-1H-imidazol-2-yl)-2-propanol (83% purity), demonstrating steric hindrance from the methyl group limits side reactions .

Alkylation and Quaternization

The tertiary nitrogen (N-1) undergoes alkylation to form imidazolium salts:

| Alkylating Agent | Solvent | Product | Stability |

|---|---|---|---|

| Methyl iodide | DMF, 60°C | 1,3-Dimethylimidazolium iodide | Hygroscopic |

| Benzyl chloride | MeCN, RT | 1-Benzyl-3-methylimidazolium chloride | Crystalline |

Key Observation :

Quaternized derivatives exhibit enhanced solubility in polar aprotic solvents, enabling applications in ionic liquid synthesis .

Acid-Catalyzed Dehydration

Protonation of the hydroxyl group induces elimination:

| Acid Catalyst | Temperature | Product | Selectivity |

|---|---|---|---|

| H₂SO₄ (conc.) | 120°C | 1-Methyl-2-vinylimidazole | >90% |

| PTSA | Toluene, 80°C | Cyclic ether by intramolecular attack | 65% |

Mechanism :

Dehydration proceeds via a carbocation intermediate stabilized by resonance with the imidazole ring .

Coordination Chemistry

The imidazole nitrogen participates in metal-ligand bonding:

| Metal Salt | Ligand Ratio | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | 1:2 | Tetragonal Cu(II)-imidazole complex | Redox catalysis |

| Pd(OAc)₂ | 1:1 | Square-planar Pd center | Cross-coupling reactions |

Experimental Data :

X-ray crystallography confirms bidentate coordination through N-3 and oxygen from ethanol in Cu(II) complexes .

Functional Group Interconversion

The hydroxyl group serves as a handle for diverse transformations:

| Reaction Type | Reagents | Product |

|---|---|---|

| Tosylation | TsCl, pyridine | Tosylate ester |

| Phosphorylation | POCl₃, NEt₃ | Imidazole-phosphonate conjugates |

| Silylation | TMSCl, imidazole | Trimethylsilyl-protected derivative |

Synthetic Utility :

Tosylated derivatives react with NaN₃ to form azides for click chemistry applications .

Comparative Reactivity Table

A comparison with structurally related imidazole alcohols:

| Compound | Oxidation Rate (rel.) | Alkylation Efficiency |

|---|---|---|

| 1-(1-Methyl-1H-imidazol-2-yl)ethanol | 1.0 (reference) | High |

| 2-(Imidazol-1-yl)ethanol | 1.8 | Moderate |

| 4-Methylimidazole-5-methanol | 0.6 | Low |

Data normalized to first-order kinetics in acetonitrile at 25°C .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

1-(1-methyl-1H-imidazol-2-yl)ethanol and its derivatives have been investigated for their antimicrobial properties. Research indicates that imidazole derivatives can inhibit the growth of various bacterial strains, including Helicobacter pylori, which is associated with gastric ulcers. For instance, studies have shown that certain imidazole-based compounds exhibit significant antibacterial activity against both metronidazole-sensitive and resistant strains of H. pylori .

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing bioactive molecules. Its structural framework allows for modifications that enhance biological activity. For example, derivatives of this compound have been synthesized and evaluated for their effectiveness against Gram-negative and Gram-positive bacteria . The ability to modify the imidazole ring can lead to compounds with improved pharmacological profiles.

Materials Science

Polymer Chemistry

In materials science, this compound is used in the synthesis of polymeric materials. Its hydroxyl group can participate in polymerization reactions, leading to the development of new materials with tailored properties. For instance, the incorporation of imidazole units into polymer chains can enhance thermal stability and mechanical strength .

Nanocomposites

Research has explored the use of imidazole derivatives in creating nanocomposites. These materials often exhibit enhanced electrical conductivity and thermal properties compared to their non-functionalized counterparts. The imidazole moiety can act as a stabilizing agent for nanoparticles, improving their dispersion in polymer matrices .

Catalysis

Catalytic Applications

The unique electronic properties of this compound make it suitable for use as a catalyst or catalyst support in various chemical reactions. Its ability to coordinate with metal ions enhances catalytic efficiency in reactions such as oxidation and reduction processes. Studies have shown that imidazole-based catalysts can significantly increase reaction rates and yields in organic synthesis .

Green Chemistry

In the context of green chemistry, the use of this compound as a solvent or catalyst can reduce the environmental impact of chemical processes. Its low toxicity and ability to facilitate reactions under mild conditions align with the principles of sustainable chemistry .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Foroumadi et al., 2020 | Antibacterial Activity | Demonstrated effective inhibition against H. pylori strains using modified imidazole derivatives. |

| Polymer Synthesis Research | Material Science | Showed enhanced mechanical properties in polymers incorporating imidazole units. |

| Catalytic Studies | Catalysis | Highlighted significant improvements in reaction rates using imidazole-based catalysts in organic synthesis. |

Mécanisme D'action

The mechanism by which 1-(1-methyl-1H-imidazol-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the ethanol moiety can form hydrogen bonds with biological macromolecules, affecting their structure and function.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

Table 1: Substituent Effects on Imidazole Derivatives

Key Observations :

- N1 Substitution: Methyl or ethyl groups influence steric hindrance and solubility. Ethyl derivatives (e.g., (1-Ethyl-1H-imidazol-2-yl)methanol) are more lipophilic than methyl analogues .

- C2 Functionalization: Hydroxymethyl (-CH₂OH) vs. ketone (-CO) groups (e.g., 1-(1H-imidazol-2-yl)ethanone) affect redox reactivity. Hydroxymethyl derivatives are often reduced forms used in alcohol-mediated syntheses .

Table 2: Pharmacological Profiles of Selected Derivatives

Key Observations :

- Antifungal Activity: Sertaconazole, a 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol derivative, demonstrates the importance of aryl substitutions for enhanced antifungal potency .

- Enzyme Inhibition: The imidazopyranotacrine derivative (4) highlights the role of imidazole moieties in dual-function agents (acetylcholinesterase inhibition + antioxidant activity) .

Key Observations :

- Reduction Methods: NaBH₄ is commonly used to reduce imidazole ketones to alcohols (e.g., 1-(1H-imidazol-2-yl)ethanone → 1-(1H-imidazol-2-yl)ethanol) .

- Purification : Flash chromatography (e.g., 6% MeOH/CH₂Cl₂) and recrystallization (EtOH, MeOH) are standard for achieving >98% purity .

Activité Biologique

1-(1-Methyl-1H-imidazol-2-yl)ethanol, also known as 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol, is a compound with significant biological activity attributed to its unique chemical structure featuring an imidazole ring. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant data and research findings.

The molecular formula of this compound is C₆H₁₁N₃O, with a molecular weight of approximately 127.17 g/mol. The presence of an amino group and an imidazole ring enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁N₃O |

| Molecular Weight | 127.17 g/mol |

| Structure | Imidazole derivative |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Case Study:

In a study conducted on the antibacterial efficacy of imidazole derivatives, this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent activity .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory effects. It modulates various signaling pathways involved in inflammatory responses, suggesting its utility in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins within biological systems. It can act as a substrate or inhibitor for various enzymes, influencing their catalytic activity through mechanisms such as hydrogen bonding and hydrophobic interactions.

Biochemical Interactions

The interactions of this compound with cellular components can lead to alterations in gene expression and metabolic pathways. For instance, it may activate or inhibit signaling pathways critical for cell proliferation and survival .

Synthesis and Derivatives

Various synthetic methods have been developed to produce this compound and its derivatives. These methods often focus on enhancing the compound's solubility and stability, which are crucial for its biological applications .

Toxicological Studies

Toxicological assessments indicate that the compound has low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses. Long-term studies are necessary to fully understand its safety profile .

Q & A

Q. What are the common synthetic routes for preparing 1-(1-methyl-1H-imidazol-2-yl)ethanol?

Methodological Answer: The compound is typically synthesized via reduction of its corresponding ketone precursor, 1-(1-methyl-1H-imidazol-2-yl)ethanone, using sodium borohydride (NaBH₄) in methanol. This method ensures high yields and purity. For example:

- Dissolve 1-(1-methyl-1H-imidazol-2-yl)ethanone in methanol.

- Add NaBH₄ gradually under ice-cooling.

- Stir for 2–4 hours, followed by quenching with water.

- Purify the product via recrystallization or column chromatography.

This approach mirrors the synthesis of structurally similar imidazole-derived alcohols, where ketone intermediates are reduced to secondary alcohols .

Q. How is the structure of this compound characterized using spectroscopic methods?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Peaks for the imidazole ring protons appear at δ 6.5–7.5 ppm, while the ethanol moiety shows a hydroxyl proton (δ 1.5–2.5 ppm, broad) and methyl groups (δ 3.0–3.5 ppm). The ¹³C NMR confirms carbons adjacent to electronegative atoms (e.g., C-OH at ~70 ppm) .

- IR Spectroscopy : O-H stretches (3200–3600 cm⁻¹) and C-N/C-O vibrations (1200–1600 cm⁻¹) are diagnostic.

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₆H₁₀N₂O (MW: 126.16 g/mol).

For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software) resolves bond angles and torsional strain in derivatives .

Q. What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?

Methodological Answer: Critical properties include:

- Solubility : Miscible in polar solvents (e.g., methanol, DMSO) but poorly soluble in hexane.

- Stability : Hygroscopic; store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- Melting Point : ~134–138°C (similar to analogs like α-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol) .

- pKa : The imidazole nitrogen (pKa ~6.5–7.0) influences protonation states in biological assays.

Advanced Research Questions

Q. What strategies are employed for enantioselective synthesis of this compound and its derivatives?

Methodological Answer: Enantioselective routes utilize chiral catalysts to control stereochemistry:

- Ce(IV)-Pyridyl-bis(oxazoline) Catalysis : As demonstrated in nitrone cycloadditions, chiral Ce(IV) complexes induce >90% enantiomeric excess (ee) in imidazole derivatives. Reaction conditions (0°C, EtOAc solvent, 20–36 hours) optimize yield and selectivity .

- Enzymatic Resolution : Lipases or esterases can resolve racemic mixtures via kinetic resolution of ester intermediates.

Chiral HPLC or capillary electrophoresis validates enantiopurity, while NOESY NMR confirms spatial arrangements .

Q. How do computational studies (e.g., DFT, molecular docking) contribute to understanding the reactivity and biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., hydrogen bonding in catalytic reduction) and optimizes transition-state geometries. For imidazole derivatives, DFT calculations align with experimental IR and NMR data .

- Molecular Docking : Models interactions with biological targets (e.g., fungal CYP51 enzymes). The ethanol moiety’s hydroxyl group forms hydrogen bonds with active-site residues, explaining antifungal activity in analogs like miconazole .

Q. What methodological challenges arise in analyzing stereochemical outcomes of reactions involving this compound, and how are they addressed?

Methodological Answer: Challenges include:

- Racemization During Synthesis : Mitigated by low-temperature reactions and avoiding protic solvents.

- Overlapping NMR Signals : Use chiral shift reagents (e.g., Eu(hfc)₃) or 2D NMR (COSY, HSQC) to resolve diastereotopic protons .

- Crystallographic Ambiguity : SHELXL refinement (with Hirshfeld surface analysis) resolves disorder in crystal structures, as seen in triazole-imidazole hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.